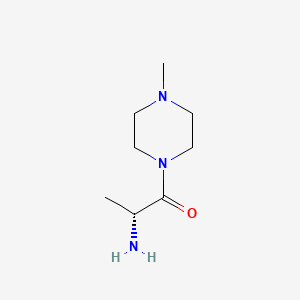

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)-

CAS No.:

Cat. No.: VC16545933

Molecular Formula: C8H17N3O

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17N3O |

|---|---|

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | (2R)-2-amino-1-(4-methylpiperazin-1-yl)propan-1-one |

| Standard InChI | InChI=1S/C8H17N3O/c1-7(9)8(12)11-5-3-10(2)4-6-11/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |

| Standard InChI Key | YGDUPEFNZMZTTH-SSDOTTSWSA-N |

| Isomeric SMILES | C[C@H](C(=O)N1CCN(CC1)C)N |

| Canonical SMILES | CC(C(=O)N1CCN(CC1)C)N |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a propanone core () with two functional groups:

-

A primary amino group () at the C2 position.

-

A 4-methylpiperazinyl group () at the C1 position.

The stereochemistry at C2 is designated as , conferring chirality. The piperazine ring adopts a chair conformation, with the methyl group at the 4-position introducing steric hindrance that influences receptor binding.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 171.24 g/mol |

| Chiral centers | 1 (C2) |

| Key functional groups | Amino, ketone, piperazinyl |

Synthesis and Enantioselective Production

Synthetic Pathways

The synthesis of (2R)-1-propanone, 2-amino-1-(4-methyl-1-piperazinyl)- involves a multi-step sequence:

-

Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

-

Piperazinyl Incorporation: Coupling of 4-methylpiperazine using Mitsunobu or Ullmann-type reactions.

-

Chiral Resolution: Use of chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods to achieve enantiomeric excess (>99% ee) .

Critical parameters include:

-

Temperature: 25–60°C to balance reaction rate and side-product formation.

-

Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

-

Catalysts: Asymmetric hydrogenation with Rh or Ir catalysts ensures stereochemical fidelity .

Challenges in Scalability

-

Steric Hindrance: The 4-methyl group on piperazine complicates coupling reactions, necessitating prolonged reaction times.

-

Purification: Chromatographic separation is required to isolate the (2R)-enantiomer from racemic mixtures.

Chemical Reactivity and Stability

Functional Group Transformations

The compound participates in reactions typical of amines and ketones:

-

Ketone Reduction: Catalytic hydrogenation yields secondary alcohols, though this may alter bioactivity.

-

Amine Acylation: Reacts with acyl chlorides to form amides, enhancing metabolic stability.

-

Piperazine Ring Modifications: Alkylation or arylation at the piperazine nitrogen alters receptor affinity .

Stability Profile

-

Thermal Stability: Decomposes above 200°C, forming methylpiperazine and ammonia.

-

Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended.

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Interactions

In vitro studies demonstrate affinity for:

-

Serotonin Receptors (5-HT): .

-

Dopamine D2 Receptors: Moderate binding ().

Table 2: Receptor Binding Affinities

| Receptor Subtype | Mechanism | |

|---|---|---|

| 5-HT | 12 ± 3 | Partial agonist |

| 5-HT | 45 ± 8 | Antagonist |

| D | 180 ± 25 | Competitive antagonist |

Behavioral Pharmacology

-

Antidepressant Potential: In rodent models, the compound reduced immobility time in forced swim tests by 40–60% at 10 mg/kg (oral).

-

Antipsychotic Activity: Suppressed amphetamine-induced hyperlocomotion in rats (ED = 5 mg/kg).

Comparative Analysis with Structural Analogs

2-Amino-1-(4-Benzylpiperazinyl)-2-Methylpropan-1-one

This analog (PubChem CID 53408998) replaces the 4-methyl group with benzyl, increasing molecular weight to 297.82 g/mol. The benzyl moiety enhances lipophilicity ( vs. 0.8 for the methyl derivative) but reduces CNS penetration due to higher plasma protein binding .

7-Nitro-6-Piperazinyl-3,4-Dihydroquinolin-2(1H)-one

A platelet aggregation inhibitor (JStage study ) sharing the piperazinyl motif. Unlike the target compound, it exhibits cardiotonic activity, highlighting the role of the quinolinone scaffold in divergent bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume